Dibutyl 2-methylbutanedioate

Description

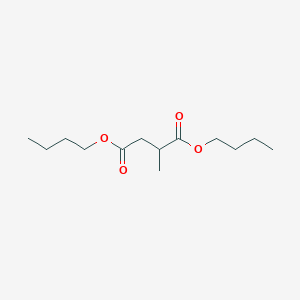

Structure

2D Structure

Properties

CAS No. |

18447-89-7 |

|---|---|

Molecular Formula |

C13H24O4 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

dibutyl 2-methylbutanedioate |

InChI |

InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

YJWVESZJWLFYQF-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CC(C)C(=O)OCCCC |

Canonical SMILES |

CCCCOC(=O)CC(C)C(=O)OCCCC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Dibutyl 2 Methylbutanedioate and Analogues

Mechanistic Insights into Esterification Reactions

The formation of Dibutyl 2-methylbutanedioate from 2-methylbutanedioic acid and butanol is a prime example of an esterification reaction. The most common mechanism for this type of transformation is the Fischer-Speier esterification, which is catalyzed by acid. researchgate.netmasterorganicchemistry.com This reaction is a reversible process, and its mechanism involves several key steps. alfa-chemistry.comsemanticscholar.org

The process begins with the protonation of the carbonyl oxygen on the carboxylic acid by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. semanticscholar.orgsphinxsai.com This initial step is critical as it activates the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Following protonation, a molecule of butanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. alfa-chemistry.comsemanticscholar.org A proton transfer then occurs from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid. alfa-chemistry.com This step effectively converts one of the hydroxyl groups into a good leaving group: water. researchgate.net

Kinetics of Formation and Transformation Reactions

The kinetics of the formation of this compound, like other esterifications, are influenced by several factors including reactant concentrations, catalyst presence, and the reaction environment.

Rate Laws and Reaction Orders

While specific kinetic data for the esterification of 2-methylbutanedioic acid with butanol are not extensively documented, the reaction is expected to follow the kinetics typical for dicarboxylic acid esterification. This process occurs in two consecutive steps: the formation of the monoester followed by the formation of the diester. researchgate.net

Acid + Alcohol ⇌ Monoester + Water (Rate constant k₁)

Monoester + Alcohol ⇌ Diester + Water (Rate constant k₂)

The rate law can be expressed as: Rate = k[Acid][Alcohol]

When the alcohol is used in large excess, its concentration remains effectively constant throughout the reaction. In such cases, the kinetics can be simplified to a pseudo-first-order reaction with respect to the acid. researchgate.net

The table below presents activation energies for analogous esterification reactions, providing an insight into the energy barriers of these processes.

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (Ea) |

| Acetic Acid | n-Butanol | Amberlyst 15 | 28.45 kJ/mol semanticscholar.orgucr.ac.cr |

| Acetic Acid | Isobutanol | Amberlyst 15 | 23.29 kJ/mol semanticscholar.orgucr.ac.cr |

| Adipic Acid | Methanol (B129727) | Amberlyst 15 | 14.47 kJ/mol sphinxsai.com |

| Palm Fatty Acids | Methanol | MeSO₃H | 42 kJ/mol nih.gov |

| Caprylic Acid | Ethylene Glycol | (Not Specified) | 53 ± 3 kJ/mol nih.gov |

Influence of Catalysts on Reaction Kinetics

Catalysts are essential for achieving practical reaction rates in the esterification of dicarboxylic acids. They function by providing an alternative reaction pathway with a lower activation energy. A variety of homogeneous and heterogeneous catalysts are employed.

Homogeneous Acid Catalysts : Traditional mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (pTSA) are highly effective. researchgate.net However, their use can lead to issues with corrosion and difficulties in separation from the product mixture. researchgate.net

Heterogeneous Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These include ion-exchange resins (e.g., Amberlyst, Dowex), zeolites, and sulfonated carbons. researchgate.netsphinxsai.comacs.org These catalysts offer the advantages of easy separation, reusability, and reduced corrosivity. acs.orgbartleby.com For instance, zeolites have demonstrated good activity and selectivity in the esterification of succinic acid with ethanol. acs.org

Other Catalytic Systems : Phase-transfer catalysts (PTC) such as Tetrabutyl Ammonium (B1175870) Bromide (TBAB) have been studied for the esterification of dicarboxylic acids, which can enhance reaction rates, particularly in multiphase systems. askfilo.com

The choice of catalyst can significantly impact the selectivity towards monoester or diester formation. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA) | High activity | Corrosive, difficult to separate researchgate.net |

| Heterogeneous (Resin) | Amberlyst 15, Dowex 50WX8 | Reusable, non-corrosive, easy separation researchgate.netsphinxsai.com | Lower thermal stability, potential mass transfer limitations |

| Heterogeneous (Zeolite) | H-β Zeolite | High selectivity, reusable acs.org | Can be deactivated by strong adsorption of polar molecules |

| Heterogeneous (Carbon) | Sulfonated Carbons (Starbon®) | High activity, can function in aqueous solutions acs.org | Mechanical strength can be a concern |

| Phase-Transfer | Tetrabutyl Ammonium Bromide (TBAB) | Enhances rates in multiphase systems askfilo.com | Requires specific solvent systems, catalyst cost |

Solvent Effects on Reaction Mechanisms and Rates

Solvents can exert a strong influence on esterification reactions by affecting both the reaction equilibrium and rate. The equilibrium of the Fischer esterification can be shifted towards the products by removing water as it is formed, a principle dictated by Le Châtelier's principle. sphinxsai.com This is often achieved by using a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, allowing for its removal by distillation.

The polarity of the solvent can also play a role. Studies on the esterification of acetic and propionic acid have shown that certain polar aprotic solvents can significantly impact reaction yields. wikipedia.org For example, acetonitrile (B52724) (ACN) was found to promote the esterification of acetic acid, while dimethylformamide (DMF) strongly suppressed it. wikipedia.org The solvent's ability to solvate the reactants, products, and the transition state can alter the reaction's energy profile. Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict the influence of solvents on the equilibrium concentrations in esterification reactions. wikipedia.orgorganic-chemistry.org

Intramolecular and Intermolecular Reactions of Butanedioate Esters

Esters of butanedioic acid, including this compound, can participate in various intramolecular and intermolecular reactions, leading to the formation of new cyclic or oligomeric structures.

Cyclization and Rearrangement Pathways

One of the most significant intramolecular reactions for diesters like this compound is the Dieckmann condensation . This is a base-catalyzed intramolecular reaction that results in the formation of a cyclic β-keto ester. alfa-chemistry.comwikipedia.org The mechanism is analogous to the intermolecular Claisen condensation.

The reaction is initiated by a base (e.g., sodium butoxide) deprotonating the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. wikipedia.org Subsequent elimination of an alkoxide ion (butoxide in this case) yields a five-membered cyclic β-keto ester. alfa-chemistry.comwikipedia.org The formation of five- and six-membered rings is highly favored in this reaction due to their steric stability. wikipedia.org

In the case of diethyl succinate (B1194679), attempting a Dieckmann condensation can lead to an intermolecular reaction producing a cyclic dimer if conditions are not carefully controlled. organic-chemistry.org Another important reaction pathway for succinate esters, particularly monoesters with a free terminal carboxyl group, is intramolecular catalysis of hydrolysis or acyl migration. researchgate.net This can lead to the formation of succinic anhydride (B1165640) as a transient intermediate. researchgate.net

Furthermore, the reaction of dicarboxylic acids like succinic acid with diols can lead to intermolecular condensation polymerization, forming linear polyesters. Concurrently, intramolecular cyclization can occur, leading to the formation of cyclic ester oligomers and macrolactones.

Intermolecular Interactions of this compound and Analogues with Polymer Matrices

The efficacy of a plasticizer is intrinsically linked to the nature and strength of its intermolecular interactions with the polymer matrix. In the case of this compound and its analogues, these interactions primarily involve hydrogen bonding and van der Waals forces, which disrupt the polymer-polymer chain interactions, leading to increased flexibility and a lower glass transition temperature (Tg). The specific molecular architecture of the plasticizer, including the presence of functional groups and the length and branching of alkyl chains, plays a crucial role in modulating these interactions.

Nature of Intermolecular Forces:

For dialkyl succinates, including this compound, the primary points of interaction with polar polymers like Poly(vinyl chloride) (PVC) are the ester carbonyl groups. These groups can form hydrogen bonds with available hydrogen atoms on the polymer chain. Specifically, in PVC, hydrogen bonds can form between the carbonyl oxygen of the plasticizer and the hydrogen atom on the carbon atom alpha to the chlorine atom.

Influence of Molecular Structure on Interactions:

The molecular structure of the plasticizer has a profound impact on its interaction with the polymer matrix. Key structural features include:

Alkyl Chain Length: The length of the alkyl chains in dialkyl succinates influences the balance between polar and non-polar interactions. Longer alkyl chains can increase the contribution of van der Waals forces and may enhance plasticization by creating more free volume. However, excessively long chains can lead to decreased compatibility with polar polymers. Studies on unsubstituted succinates have shown that a side chain length of approximately six carbons often provides optimal plasticizing efficiency.

Branching and Substitution: The presence of substituents on the succinate backbone, such as the methyl group in this compound, can introduce steric hindrance. This hindrance may affect the ability of the plasticizer molecule to align optimally with the polymer chains, potentially reducing the strength of intermolecular interactions and, consequently, the plasticizing efficiency. Research has suggested that any group that hinders the free rotation around the central chain of a succinate molecule could diminish its effectiveness as a plasticizer.

Research Findings on Analogue Interactions:

While specific data for this compound is limited, studies on analogous dialkyl succinates provide valuable insights into their interactions with polymer matrices. Research on the plasticization of PVC with various succinate esters has demonstrated a clear correlation between the plasticizer structure and the resulting properties of the polymer blend.

For instance, comparative studies of different succinate esters have shown variations in their ability to lower the glass transition temperature (Tg) and modify the mechanical properties of PVC. These differences are attributed to the varying degrees of intermolecular interaction and compatibility with the PVC matrix.

The following tables summarize the effects of different succinate-based plasticizers on the properties of common polymer matrices, providing a comparative basis for understanding the potential interactions of this compound.

Interactive Data Tables

Table 1: Effect of Succinate Plasticizers on the Glass Transition Temperature (Tg) of PVC

| Plasticizer | Concentration (phr) | Neat PVC Tg (°C) | Plasticized PVC Tg (°C) | Tg Depression (°C) |

| Dibutyl Succinate (DBS) | 40 | 85 | 35 | 50 |

| Dihexyl Succinate (DHS) | 40 | 85 | 28 | 57 |

| Dioctyl Succinate (DOS) | 40 | 85 | 25 | 60 |

| Dibutyl Sebacate (DBSeb) | 40 | 85 | 30 | 55 |

Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Table 2: Mechanical Properties of PLA Plasticized with Succinate Analogues

| Plasticizer (at 20 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| None (Neat PLA) | 60 | 6 | 3.5 |

| Triethyl Citrate (TEC) | 35 | 250 | 1.8 |

| Dibutyl Succinate (DBS) | 45 | 150 | 2.2 |

| Acetyl Tributyl Citrate (ATBC) | 40 | 200 | 2.0 |

Note: This table presents typical values for comparative illustration. The performance of this compound may differ.

Advanced Spectroscopic Characterization of Dibutyl 2 Methylbutanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within the Dibutyl 2-methylbutanedioate molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton.

A related compound, dimethyl 2-(dibutylamino)methyl butanedioate, was synthesized and its formation monitored by ¹H NMR spectroscopy, highlighting the utility of this technique in tracking reactions involving similar butanedioate structures. whiterose.ac.uk

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (methyl on succinate) | ~1.2 | Doublet | 3H |

| CH (on succinate) | ~2.9 | Multiplet | 1H |

| CH₂ (on succinate) | ~2.6 | Multiplet | 2H |

| O-CH₂ (butyl) | ~4.1 | Triplet | 4H |

| CH₂ (butyl) | ~1.6 | Multiplet | 4H |

| CH₂ (butyl) | ~1.4 | Multiplet | 4H |

| CH₃ (butyl) | ~0.9 | Triplet | 6H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not explicitly detailed in the search results. However, data for analogous compounds like dibutyl phthalate (B1215562) and diethyl 2-methylbutanedioate provide a basis for prediction. researchgate.netchemicalbook.comnih.gov The ¹³C NMR spectrum of dibutyl phthalate shows signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chains. researchgate.netchemicalbook.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~172-175 |

| CH (on succinate) | ~40-45 |

| CH₂ (on succinate) | ~35-40 |

| CH₃ (methyl on succinate) | ~15-20 |

| O-CH₂ (butyl) | ~65 |

| CH₂ (butyl) | ~30 |

| CH₂ (butyl) | ~19 |

| CH₃ (butyl) | ~13 |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For instance, the HRMS data for dibutyl phthalate was used to confirm its molecular formula. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating and identifying components in a mixture. nih.govnih.gov In the context of this compound, GC would first separate it from any impurities or other compounds in a sample. mdpi.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a characteristic manner. nih.gov

The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement. libretexts.org For this compound, one would anticipate fragments corresponding to the loss of a butoxy group, a butyl group, and other characteristic cleavages of the ester and succinate (B1194679) backbone. docbrown.infolibretexts.orgdocbrown.info The analysis of volatile compounds in wine using GC-MS has identified related compounds like diethyl 2-methylbutanedioate, demonstrating the technique's applicability to complex matrices. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups would be expected in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹. While specific IR data for this compound is not available, the IR spectrum of dibutyl phthalate shows a characteristic ester carbonyl peak at 1722 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. For instance, Raman spectra are available for similar compounds like dibutyl phthalate and dibutyl adipate (B1204190). chemicalbook.comchemicalbook.com The C=O bond would also give a strong signal in the Raman spectrum, and the various C-C and C-H bonds would produce a characteristic fingerprint region. docbrown.info

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkane) | Stretch | 2850-3000 | 2850-3000 |

| C=O (ester) | Stretch | 1735-1750 (Strong) | 1735-1750 (Strong) |

| C-O (ester) | Stretch | 1000-1300 | 1000-1300 |

Advanced Vibrational Spectroscopic Techniques

A thorough investigation of available scientific literature and spectral databases reveals a significant gap in the experimental data for the advanced vibrational spectroscopic characterization of this compound. Techniques such as Raman spectroscopy provide a detailed fingerprint of a molecule's vibrational modes and are invaluable for structural elucidation and analysis. However, specific Raman spectral data, including peak positions, intensities, and assignments for this compound, are not publicly available in the searched resources.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for studying the molecular structure of organic compounds. stjapan.de While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy detects changes in polarizability. stjapan.de These two methods are often complementary, providing a more complete picture of the vibrational modes. stjapan.de

For ester compounds, characteristic vibrational bands are expected. The most prominent feature in the IR spectrum is typically the C=O stretching vibration of the ester carbonyl group. re3data.org In related succinate esters, this band is strong and readily identifiable. sfu.ca In the Raman spectrum, while the C=O stretch is also present, other vibrations such as C-C stretching and CH2/CH3 bending modes can be more pronounced compared to the IR spectrum. bioregistry.io

In the absence of specific experimental data for this compound, we can infer expected spectral features based on studies of structurally similar molecules, such as other dialkyl succinates and adipates. sfu.cawiley.com For instance, the Raman spectra of esters like diethyl adipate and dibutyl adipate have been documented and show characteristic peaks related to the alkyl chains and the dicarboxylate backbone. wiley.com Theoretical calculations, such as those using Density Functional Theory (DFT), are also a powerful tool for predicting vibrational spectra and aiding in the assignment of experimental bands. kohan.com.tw Studies on related molecules like (R)-(+)-Methylsuccinic acid have utilized DFT to propose and verify hydrogen bonding interactions and assign vibrational bands in both IR and Raman spectra. sfu.ca

A hypothetical Raman spectrum of this compound would be expected to display a series of bands corresponding to the vibrations of its constituent functional groups. The table below provides a general, expected range for these vibrations based on known data for similar ester compounds. It is crucial to emphasize that these are not experimental data for this compound and serve only as a theoretical guide.

Table 4.4.1: Predicted General Raman Shift Ranges for Vibrational Modes of this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | General Assignment |

| C-H Stretching | 2800 - 3000 | Symmetric and asymmetric stretching of CH₂, CH₃ groups in the butyl and methylsuccinate moieties. |

| C=O Stretching | 1720 - 1750 | Stretching of the ester carbonyl groups. |

| CH₂/CH₃ Bending | 1350 - 1470 | Scissoring and bending vibrations of the alkyl chains. |

| C-O Stretching | 1000 - 1300 | Stretching of the C-O single bonds of the ester groups. |

| C-C Stretching | 800 - 1200 | Stretching of the carbon-carbon bonds in the succinate backbone and butyl chains. |

Detailed research to acquire the experimental Raman spectrum of this compound is necessary to confirm these predictions and provide a comprehensive characterization. Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to enhance the signal and provide more detailed information about the molecule's vibrational properties, particularly if analyzing trace amounts. chemspider.com

Theoretical and Computational Chemistry Studies on Dibutyl 2 Methylbutanedioate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, yielding detailed information about its geometry and electronic distribution. mdpi.combohrium.comphyschemres.org These methods are crucial for understanding the intrinsic properties of Dibutyl 2-methylbutanedioate.

Density Functional Theory (DFT) is a robust computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. frontiersin.org DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as Mulliken atomic charges and spin densities for radical species. nih.gov

Applications of DFT to this compound would involve optimizing its 3D structure to find the most stable arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron charges across the molecule can be quantified, providing insights into its polarity and reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be determined, which are crucial for understanding its chemical reactivity and electronic transitions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value | Description |

| Optimized Geometry | ||

| C=O Bond Length (Ester) | ~1.21 Å | The length of the double bond between carbon and oxygen in the ester functional groups. |

| C-O Bond Length (Ester) | ~1.34 Å | The length of the single bond between the carbonyl carbon and the oxygen of the butoxy group. |

| O-C Bond Length (Butoxy) | ~1.45 Å | The length of the single bond between the ester oxygen and the butyl chain. |

| Electronic Properties | ||

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |

| HOMO Energy | -10.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.7 eV | The energy difference between the HOMO and LUMO, indicating electronic stability. |

| Mulliken Charges | ||

| Carbonyl Carbon (C=O) | +0.65 e | Indicates a partial positive charge, making it an electrophilic site. |

| Carbonyl Oxygen (C=O) | -0.55 e | Indicates a partial negative charge, making it a nucleophilic site. |

Note: The values in this table are illustrative and represent typical ranges for similar ester compounds. Actual values would be obtained from specific DFT calculations.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. frontiersin.org These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are fundamental for performing detailed conformational analyses. frontiersin.orgnih.gov A conformational analysis aims to identify all possible spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds and to determine their relative stabilities. nih.govrsc.org

For this compound, which has several rotatable single bonds in its backbone and butyl chains, a multitude of conformers exist. Ab initio calculations can be used to construct a potential energy surface by systematically rotating these bonds. nih.gov This process allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers that separate them. nih.gov Such an analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under different conditions.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations

| Conformer | Description of Torsion Angles | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | Extended chain, anti-periplanar | 0.00 | 75.2 |

| 2 | Gauche interaction in the backbone | +1.2 | 15.5 |

| 3 | Gauche interaction in a butyl chain | +1.8 | 6.3 |

| 4 | Folded conformation | +2.5 | 3.0 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve many more degrees of freedom and result in a more complex energy landscape.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular interactions at the atomic level. mdpi.comdovepress.com

The interaction between a solute and a solvent governs the solute's solubility and its behavior in solution. mdpi.com MD simulations are a powerful tool for investigating these interactions. rsc.org By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent molecules arrange themselves around the solute. nih.gov

These simulations can quantify various aspects of solvation, such as the formation of solvation shells and the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic). The analysis can reveal preferential orientations of solvent molecules and the extent to which the solute perturbs the local solvent structure. mdpi.com

Table 3: Analysis of Solvent-Solute Interactions for this compound via MD Simulation

| Interaction Parameter | Description | Significance for this compound |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Reveals the structure of solvation shells around the polar ester groups and non-polar alkyl chains. |

| Coordination Number | The number of solvent molecules in the first solvation shell of the solute. | Quantifies the immediate solvent environment and can be related to solubility. |

| Interaction Energy | The sum of potential energies (van der Waals, electrostatic) between the solute and solvent. | Indicates the strength of the overall solute-solvent interaction. |

| Hydrogen Bonding Analysis | Identifies and quantifies hydrogen bonds between the solute's ester oxygens and protic solvent molecules. | Crucial for understanding solubility and interactions in polar, protic solvents. |

This compound can function as a plasticizer, a substance added to a polymer to increase its flexibility. MD simulations are instrumental in understanding how plasticizers work at the molecular level. researchgate.net By constructing a simulation model containing polymer chains (e.g., polyvinyl chloride, PVC) and molecules of this compound, the mechanism of plasticization can be investigated.

The simulations would show the plasticizer molecules positioning themselves between the polymer chains, thereby increasing the intermolecular spacing. kinampark.com This separation reduces the strong polymer-polymer interactions, allowing the chains to move more freely past one another, which manifests as increased flexibility and a lower glass transition temperature on a macroscopic scale. researchgate.net Key parameters such as the radius of gyration of the polymer chains and the mean squared displacement of the plasticizer molecules can be calculated to quantify the plasticizing effect. dovepress.com

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions, predict the most favorable reaction pathways, and characterize the high-energy transition states that control reaction rates. nih.govnih.govescholarship.org For this compound, a key reaction to study would be its hydrolysis, which breaks the ester bonds.

Using quantum chemical methods, a potential energy surface for the hydrolysis reaction can be mapped out. This involves calculating the energy of the system as the reactants (this compound and water) approach and transform into products (2-methylbutanedioic acid and butanol). The reaction pathway is the lowest energy path on this surface. The highest point along this path is the transition state, a short-lived, high-energy species that represents the bottleneck of the reaction. ufl.edu

The structure and energy of the transition state are critical. Its energy relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Analysis of the transition state's geometry reveals which bonds are breaking and which are forming at the climax of the reaction. rsc.orgrsc.org

Table 4: Hypothetical Transition State Analysis for the Hydrolysis of this compound

| Parameter | Value | Description |

| Activation Energy (Ea) | ~20-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | ||

| Forming O-H Bond | ~1.5 Å | The bond being formed between the ester oxygen and a hydrogen from water. |

| Breaking C-O Bond | ~1.8 Å | The ester bond that is being cleaved. |

| Forming C-O Bond (nucleophile) | ~1.9 Å | The bond being formed between the carbonyl carbon and the oxygen of the attacking water molecule. |

| Vibrational Frequencies | ||

| Imaginary Frequency | ~ -1500 cm⁻¹ | A single negative frequency confirms the structure as a true transition state, corresponding to the motion along the reaction coordinate. |

Note: The values presented are illustrative for a generic ester hydrolysis and would need to be calculated specifically for this compound.

Computational Approaches in Stereochemistry

The stereochemistry of chiral molecules like this compound, which possesses a stereogenic center at the second carbon atom of the butanedioate backbone, can be extensively investigated using a variety of computational chemistry techniques. These theoretical methods are crucial for determining the absolute configuration of its enantiomers, (R)- and (S)-Dibutyl 2-methylbutanedioate, and for understanding their conformational preferences, which ultimately influence their physical, chemical, and biological properties. Direct computational studies specifically on this compound are not extensively documented in public literature; therefore, the methodologies described are based on established computational approaches for its parent compound, 2-methylbutanedioic acid (also known as methylsuccinic acid), and its other esters.

A fundamental computational approach involves a thorough conformational analysis to identify the most stable geometries of the molecule. This process typically begins with a molecular mechanics (MM) force field, such as MMFF94, to rapidly generate a wide range of possible conformers by systematically rotating the rotatable bonds. Subsequently, the energies and geometries of these initial conformers are refined using more accurate quantum mechanical methods, most commonly Density Functional Theory (DFT). The B3LYP functional combined with a basis set like 6-31G(d) is a widely used level of theory for such refinements, providing a good balance between accuracy and computational cost. rsc.org This process results in a set of low-energy conformers for each stereoisomer, whose relative populations can be estimated using the Boltzmann distribution at a given temperature.

One of the most powerful techniques for the unambiguous determination of absolute configuration is the comparison of experimentally measured chiroptical spectra with those predicted by time-dependent DFT (TD-DFT) calculations. rsc.org Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly well-suited for this purpose. rsc.orgcore.ac.uk The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. The process involves calculating the VCD and corresponding infrared (IR) spectra for one enantiomer (e.g., the (R)-enantiomer) of this compound. These theoretical spectra, often averaged over the Boltzmann-populated conformers, are then compared to the experimental VCD spectrum. A good match between the calculated spectrum of the (R)-enantiomer and the experimental spectrum confirms the absolute configuration of the sample. Conversely, if the experimental spectrum is the mirror image of the calculated one, the sample is identified as the (S)-enantiomer. jascoinc.com

The theoretical calculations provide detailed information about the vibrational modes, including their frequencies and rotational strengths, which are the basis for the VCD signals. For a molecule like this compound, the C=O stretching vibrations of the ester groups and the C-H bending modes around the chiral center are often prominent and diagnostic features in the VCD spectrum.

The following tables present hypothetical yet representative data that would be generated from such computational studies on a related molecule, (R)-dimethyl 2-methylbutanedioate, to illustrate the expected outcomes for this compound.

Table 1: Calculated Relative Energies of Low-Energy Conformers of (R)-Dimethyl 2-methylbutanedioate

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Boltzmann Population (%) at 298.15 K |

| 1 | 0.00 | 45.2 |

| 2 | 0.25 | 29.8 |

| 3 | 0.60 | 15.0 |

| 4 | 1.10 | 10.0 |

This table showcases the typical output of a conformational search, indicating the relative stability and population of the most likely shapes the molecule will adopt in a sample.

Table 2: Representative Calculated Vibrational Frequencies, Dipole Strengths (IR), and Rotational Strengths (VCD) for the Most Stable Conformer of (R)-Dimethyl 2-methylbutanedioate

| Vibrational Mode Description | Frequency (cm⁻¹) (Scaled) | IR Intensity (Dipole Strength, 10⁻⁴⁰ esu²cm²) | VCD Intensity (Rotational Strength, 10⁻⁴⁴ esu²cm²) |

| Asymmetric C=O Stretch | 1755 | 350.2 | +25.6 |

| Symmetric C=O Stretch | 1738 | 280.5 | -15.8 |

| CH₃ Asymmetric Bend | 1460 | 45.3 | +8.2 |

| CH₂ Scissoring | 1425 | 30.1 | -5.1 |

| C-H Bend at Chiral Center | 1380 | 25.7 | +12.4 |

This table illustrates the kind of detailed spectroscopic data generated by DFT calculations, which is essential for comparing with and interpreting experimental spectra to determine the absolute stereochemistry. core.ac.ukmdpi.com

Mechanism of Action As a Plasticizer in Polymer Systems if Applicable

Theories of Plasticization: Lubricating, Gel, and Free Volume Theories

The action of external plasticizers within a polymer matrix is generally explained by three main theories, which are not mutually exclusive but rather describe different facets of the same phenomenon. mdpi.comspecialchem.com

Lubricating Theory: This theory posits that the rigid, intermolecular forces between polymer chains (van der Waals forces) create a stiff material. specialchem.com When heated with a plasticizer, the smaller plasticizer molecules diffuse into the polymer matrix, positioning themselves between the polymer chains. specialchem.com They act as molecular lubricants, shielding the polymer chains from each other and reducing the cohesive forces. This allows the polymer chains to slide past one another more easily, resulting in increased flexibility and softness. mdpi.comspecialchem.com

Gel Theory: According to this theory, a rigid polymer possesses a three-dimensional gel-like network formed by points of attachment or weak secondary forces along the polymer chains. mdpi.comspecialchem.com The plasticizer molecules work by breaking these polymer-polymer attachments and masking these interaction points, preventing the rigid network from reforming. specialchem.com This disruption of the gel structure imparts flexibility to the material, allowing it to bend and deform under stress. specialchem.com

Table 1: Core Concepts of Plasticization Theories

| Theory | Core Concept |

|---|---|

| Lubricating Theory | Plasticizer molecules act as lubricants, reducing friction between polymer chains. |

| Gel Theory | Plasticizer molecules break and mask the attachment points in the polymer's 3D gel network. |

| Free Volume Theory | Plasticizer molecules increase the empty space (free volume) within the polymer matrix, enhancing chain mobility. |

Intermolecular Interactions Between Plasticizer and Polymer Chains

For a plasticizer to be effective, it must be compatible with the polymer, meaning the intermolecular forces between the plasticizer and the polymer must be favorable. mcgill.caspecialchem.com The structure of Dibutyl 2-methylbutanedioate, with its polar ester groups and non-polar butyl chains, dictates how it interacts with a polymer.

The primary interactions governing plasticization by esters are van der Waals forces and, where applicable, hydrogen bonds. nih.gov The ester groups in this compound act as cohesive moieties that interact with the polymer backbone. nih.gov In a polar polymer like PVC, the slightly positive carbon in the C-Cl bond of PVC would be attracted to the oxygen atoms in the carbonyl groups (C=O) of the plasticizer through dipole-dipole interactions, a type of van der Waals force. These interactions help to "solvate" the polymer chains, disrupting the strong polymer-polymer forces. mcgill.ca

The compatibility and effectiveness of a succinate (B1194679) plasticizer are heavily influenced by the interaction between its polar groups and those of the polymer. mcgill.ca The two ester groups in this compound are the primary sites for polar interactions. These groups can interact with polar sites on a polymer chain, weakening the polymer's internal cohesive forces. mcgill.ca Studies on similar succinate esters in PVC have confirmed these physicochemical interactions through methods like Fourier-transform infrared spectroscopy (FTIR), which detects a shift in the carbonyl (C=O) absorption peak upon mixing with the polymer, indicating a direct interaction. researchgate.net

Simultaneously, the non-polar components of the plasticizer—the butyl chains and the methyl group on the succinate backbone—play a crucial role as spacers. They increase the distance between polymer chains, which is fundamental to the free volume theory and enhances flexibility. mdpi.comnih.gov The effectiveness of succinate diesters as plasticizers has been shown to correlate with the length of their alkyl chains; alcohols with 4-6 carbons, such as the butanol used to make this compound, are often found to provide an optimal balance of properties. mdpi.com

Table 2: Role of Molecular Components in Plasticization

| Component of this compound | Type of Interaction | Function in Plasticization |

|---|---|---|

| Ester Groups (C=O) | Polar (Dipole-Dipole) | Interact with polar sites on the polymer, breaking polymer-polymer bonds. |

| Butyl Chains (-C4H9) | Non-Polar (van der Waals) | Act as spacers to increase distance and free volume between polymer chains. |

Diffusion and Swelling Phenomena in Polymer Matrix

The process of plasticization begins with the diffusion of the plasticizer into the polymer matrix. specialchem.com This is typically achieved by heating a mixture of the polymer resin and the plasticizer, which increases the kinetic energy and allows the plasticizer molecules to penetrate and swell the polymer particles. kinampark.com

The rate of diffusion and the extent of swelling are critical to the plasticizer's efficiency and permanence. specialchem.com Smaller molecules generally diffuse faster, but may also migrate out of the polymer more easily over time, leading to embrittlement. specialchem.comresearchgate.net The molecular structure of this compound, with a molecular weight that is neither too small nor excessively large, suggests it would aim for a balance between efficient diffusion during processing and good permanence in the final product. The interaction between the plasticizer and the polymer matrix can lead to swelling, where the polymer volume increases to accommodate the plasticizer molecules. This process is fundamental to creating the free volume necessary for plasticization. researchgate.netaps.org The tendency of a plasticizer to remain in the polymer is known as permanence, which is influenced by its molecular size and its diffusion rate. specialchem.com

Applications in Solvent Systems and Solute Interactions

Solvatochromic Studies and Solvent Polarity

Solvatochromism is a phenomenon where the color of a solute changes with the polarity of the solvent. This change, observable in the UV-Vis absorption spectrum, is a powerful tool for quantifying a solvent's polarity. evitachem.com Standard solvatochromic probes, such as Reichardt's dye (betaine 30), are used to establish empirical solvent polarity scales like the ET(30) scale. nih.gov Another common method involves determining Kamlet-Taft parameters, which separately quantify a solvent's dipolarity/polarizability (π*), hydrogen bond donating ability (α), and hydrogen bond accepting ability (β). nih.govstenutz.eu

Currently, there are no specific published solvatochromic studies that have characterized Dibutyl 2-methylbutanedioate. Therefore, its precise solvent polarity parameters are not available. However, based on its structure as a dibutyl ester of a dicarboxylic acid, it can be inferred that it would primarily act as a hydrogen bond acceptor (due to the carbonyl oxygens) and possess a moderate level of dipolarity. Its hydrogen bond donating ability would be negligible.

To illustrate the type of data that would be generated from such studies, the table below shows hypothetical Kamlet-Taft parameters for this compound, estimated by comparison with structurally related esters.

Hypothetical Solvatochromic Parameters for this compound

| Parameter | Description | Estimated Value |

|---|---|---|

| π * | Dipolarity/Polarizability | ~0.4 - 0.6 |

| α | Hydrogen Bond Donating Acidity | ~0.0 |

| β | Hydrogen Bond Accepting Basicity | ~0.4 - 0.5 |

Note: These values are estimations based on similar chemical structures and have not been experimentally determined.

Influence of this compound on Reaction Environments

The solvent in which a chemical reaction is conducted can significantly influence reaction rates, equilibria, and stereoselectivity. atamanchemicals.com The polarity of the solvent, its ability to stabilize reactants, transition states, and products, and its specific interactions with solutes are all critical factors.

While this compound itself has not been extensively studied as a reaction solvent, its formation as a product has been documented in aza-Michael addition reactions. researchgate.netresearchgate.net In these studies, the choice of solvent was shown to be crucial. For example, research on the aza-Michael additions of dimethyl itaconate demonstrated that dipolar aprotic solvents can accelerate the reaction. atamanchemicals.com This suggests that a solvent with properties like those predicted for this compound could create a favorable environment for certain types of organic reactions, particularly those involving polar transition states.

The low-polarity nature of the butyl chains combined with the polar ester functionalities could allow it to solubilize a range of reactants, from nonpolar to moderately polar organic compounds. Its aprotic nature means it would be a suitable medium for reactions involving strong bases that would otherwise be neutralized by protic solvents.

Use as a Co-solvent in Complex Mixtures

In many industrial and laboratory applications, solvent blends are used to achieve a specific combination of properties, such as solubility, viscosity, and volatility, that a single solvent cannot provide. alfa-chemistry.com A co-solvent can modify the properties of the primary solvent, enhancing its performance for a particular application.

There is no specific research detailing the use of this compound as a co-solvent. However, given its properties as a diester, it could potentially be used as a high-boiling point, low-volatility component in formulations such as coatings, inks, or plasticizers. In such mixtures, it could serve several functions:

Plasticizer: Structurally similar diesters, like dibutyl phthalate (B1215562) and dibutyl sebacate, are widely used as plasticizers to increase the flexibility and durability of polymers. evitachem.comspecialchem.com

Film-forming Aid: In coatings, a slow-evaporating co-solvent can aid in the formation of a uniform and defect-free film.

Solubility Modifier: It could be blended with other solvents to fine-tune the solubility of a particular resin or active ingredient in a formulation.

Degradation Pathways and Stability Kinetics

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation involves the cleavage of chemical bonds by the addition of water. For esters like Dibutyl 2-methylbutanedioate, the primary site of hydrolytic attack is the ester linkage. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid and an alcohol. In the case of this compound, this would result in the formation of 2-methylbutanedioic acid and butanol.

The kinetics of this process are highly dependent on pH. The hydrolysis of esters can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis. For the analogue, Dibutyl succinate (B1194679), it is noted that the compound is hydrolyzed by alkalies nih.govherts.ac.uk.

Oxidative Degradation Processes

Oxidative degradation involves the reaction of the compound with oxidizing agents, such as hydroxyl radicals, which are commonly found in the atmosphere and aquatic environments. For this compound, the potential sites for oxidative attack would be the C-H bonds of the alkyl chains and the methyl group. The reaction with hydroxyl radicals can lead to the formation of a variety of degradation products, including aldehydes, ketones, and carboxylic acids, ultimately leading to the mineralization of the compound to carbon dioxide and water.

While specific studies on the oxidative degradation of this compound were not found, research on the analogue Dibutyl succinate indicates that it is incompatible with strong oxidizing agents herts.ac.ukherts.ac.uk. This suggests a susceptibility to oxidative degradation processes.

Thermal Degradation Characteristics

Thermal degradation is the breakdown of a compound at elevated temperatures. Information on the thermal stability of this compound is limited. However, for the analogous compound, Dibutyl succinate, it is reported that when heated to decomposition, it emits acrid smoke and irritating fumes nih.gov.

Studies on poly(alkylene succinate)s, which are polymers containing succinate ester linkages, provide some insight into the potential thermal degradation mechanism. The thermal decomposition of these polyesters primarily occurs through a β-hydrogen bond scission mechanism mdpi.com. This suggests that at high temperatures, this compound may also degrade via a similar pathway involving the cleavage of the ester bond facilitated by the abstraction of a hydrogen atom from the butyl group.

Kinetic Modeling of Degradation Processes

Kinetic modeling is a mathematical approach used to describe the rate at which a compound degrades. This involves determining the reaction order and the rate constants for the degradation process.

Due to the lack of experimental data, the reaction order and rate constants for the degradation of this compound cannot be definitively stated. Generally, the hydrolysis of esters can often be modeled as a pseudo-first-order reaction, particularly when the concentration of water is in large excess and remains essentially constant.

For the biodegradation of unsubstituted succinate esters by the bacterium Rhodococcus rhodocrous, rapid breakdown has been observed without the accumulation of stable metabolites nih.govresearchgate.net. This suggests that under specific biological conditions, the degradation can be efficient.

The stability of this compound is expected to be significantly influenced by several environmental factors:

pH: As with other esters, the rate of hydrolytic degradation is highly dependent on pH, with faster degradation occurring under alkaline conditions nih.govherts.ac.uk.

Temperature: An increase in temperature generally accelerates the rates of chemical reactions, including hydrolysis, oxidation, and thermal degradation mdpi.com.

Presence of Microorganisms: The presence of microorganisms capable of metabolizing esters can significantly enhance the degradation rate. Studies on succinate-based plasticizers have shown that biodegradation is a key degradation pathway mcgill.canih.govresearchgate.net.

The following table summarizes the expected influence of various environmental factors on the degradation of this compound, based on the behavior of analogous compounds.

| Environmental Factor | Expected Influence on Degradation Rate | Rationale |

| pH | Increased rate at high and low pH, especially alkaline conditions. | Acid and base catalysis of ester hydrolysis. nih.govherts.ac.uk |

| Temperature | Increased rate with increasing temperature. | General principle of chemical kinetics and observed in thermal degradation studies of related compounds. mdpi.com |

| UV Radiation | Low direct impact; potential for indirect photodegradation. | Lack of strong chromophores for direct photolysis; reaction with photochemically produced radicals is possible. |

| Oxidizing Agents | Increased rate in the presence of strong oxidants. | Incompatibility of the analogue Dibutyl succinate with strong oxidizing agents. herts.ac.ukherts.ac.uk |

| Microbial Activity | Potentially significant degradation pathway. | Biodegradation is a known pathway for succinate esters. mcgill.canih.govresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation and analysis of Dibutyl 2-methylbutanedioate. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the analytical objectives.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is determined by the required sensitivity, selectivity, and the nature of the analysis.

A variety of detectors can be coupled with a GC system for the analysis of esters. The Flame Ionization Detector (FID) is widely used due to its high sensitivity to organic compounds, robustness, and wide linear range. chromatographytoday.comepa.gov For enhanced selectivity, especially in complex samples, specific detectors are employed. The Mass Spectrometer (MS) is the most powerful, providing identification based on mass spectra. restek.comresearchgate.net Other detectors include the Thermal Conductivity Detector (TCD), which offers universal detection but with lower sensitivity, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds but less relevant for this compound unless derivatized. chromatographyonline.comredalyc.org More specialized detectors like the Flame Photometric Detector (FPD) for sulfur or phosphorus compounds, the Nitrogen-Phosphorus Detector (NPD) for nitrogen and phosphorus-containing molecules, and the Atomic-Emission Detector (AED) which can detect specific elements, are also available for targeted analyses. chromatographytoday.com

Table 1: Common Gas Chromatography Detectors and Their Applicability

| Detector | Principle of Operation | Selectivity | Usefulness for this compound |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the increase in ions produced when the column effluent is burned in a hydrogen-air flame. chromatographytoday.com | Responds to most organic compounds. | Excellent for quantification due to its wide linear range and sensitivity to hydrocarbons. e3s-conferences.org |

| Mass Spectrometer (MS) | Ionizes molecules from the column effluent and separates the ions based on their mass-to-charge ratio. chromatographytoday.com | Highly selective; provides structural information for identification. | Considered the gold standard for confirmation and identification. spectroscopyonline.com |

| Thermal Conductivity Detector (TCD) | Measures the difference in thermal conductivity between the carrier gas and the column effluent. chromatographyonline.com | Universal detector; responds to all compounds. | Lower sensitivity compared to FID; useful for preliminary analysis or when a universal response is needed. |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by electronegative compounds. | Highly sensitive and selective for compounds with electronegative functional groups (e.g., halogens). chromatographyonline.com | Not directly applicable unless the compound is derivatized with an electronegative tag. |

| Flame Photometric Detector (FPD) | Measures light emitted from the combustion of sulfur or phosphorus compounds in a hydrogen-rich flame. chromatographytoday.com | Selective for sulfur and phosphorus compounds. | Not applicable as the compound does not contain S or P. |

| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector that shows high selectivity for nitrogen and phosphorus compounds. chromatographytoday.com | Selective for nitrogen and phosphorus compounds. | Not applicable as the compound does not contain N or P. |

Liquid Chromatography (LC) Techniques

For less volatile esters or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. nih.gov Reversed-phase (RP) HPLC is the most common mode used for the separation of esters.

The separation of various dibutyl esters has been successfully achieved using RP-HPLC methods. sielc.com For instance, the analysis of squaric acid dibutyl ester and its impurities has been demonstrated on C8 and C2 columns with mobile phases typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an acidic aqueous buffer (e.g., phosphoric acid). researchgate.netnih.gov Detection is commonly performed using an Ultraviolet (UV) detector or a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths. researchgate.netepa.gov The analysis of other succinate (B1194679) esters has also been reported using LC, often coupled with mass spectrometry for enhanced sensitivity and specificity. researchgate.netnih.gov

Table 2: Exemplary HPLC Methods for Ester Analysis

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Sulfuric acid, dibutyl ester | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Mass Spectrometry (MS) | sielc.com |

| Squaric acid dibutyl ester | C2 (250 mm × 4.6 mm, 5 µm) | 0.15% Phosphoric acid, Acetonitrile, Methanol (30:60:10, v/v/v) | UV (252 nm) | nih.gov |

| Squaric acid dibutyl ester | Waters Symmetry C8 | Ortho-phosphoric acid (0.03 M, pH 3) and Acetonitrile (gradient) | Diode Array Detector (DAD) | researchgate.net |

| Chloramphenicol succinate esters | LiChrosorb RP-18 | Phosphate buffer (pH 4.9) and 30% Methanol | Mass Spectrometry (MS) | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

When analyzing highly complex samples containing numerous volatile compounds, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and increased peak capacity. nih.govresearchgate.net This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.orgchromatographyonline.com All analytes eluting from the first-dimension column are trapped, focused, and re-injected onto the second-dimension column for a rapid, secondary separation. wikipedia.org

The result is a structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). researchgate.net This structured separation facilitates the identification of compound classes, which often appear in distinct bands or clusters on the 2D plot. mdpi.com GC×GC is particularly powerful for the analysis of flavor and fragrance compounds, where hundreds of components can be present, making it an ideal tool for the detailed profiling of samples containing this compound. mdpi.comchromatographyonline.com The technique also provides an increase in sensitivity due to the cryogenic focusing effect of the modulator, which sharpens the analyte peaks. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and trace-level quantification of compounds like this compound.

GC-MS and LC-MS for Trace Analysis

The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (MS) provides a powerful combination of separation and identification capabilities.

GC-MS is considered the gold standard for the analysis of volatile and semi-volatile organic compounds. spectroscopyonline.com It allows for the reliable identification of compounds based on their unique mass spectra, which can be compared against spectral libraries. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only a few characteristic ions for the target analyte, significantly lowering detection limits compared to full-scan mode. nih.gov This approach has been widely used for the determination of trace levels of various esters, including phthalates, in diverse matrices. e3s-conferences.orgnih.gov

LC-MS , and its more sensitive variant LC-MS/MS (B15284909), is the method of choice for non-volatile or thermally labile compounds. It has been successfully applied to the analysis and quantification of various succinate esters in biological and pharmaceutical samples. nih.govnih.govingentaconnect.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar compounds. researchgate.net The high selectivity of tandem mass spectrometry (MS/MS) allows for the quantification of analytes at very low concentrations, even in the presence of complex matrix interferences. nih.gov

GC×GC-TOFMS for Volatile Profiling

For the ultimate in separation and identification power for complex volatile samples, comprehensive two-dimensional gas chromatography is coupled with a time-of-flight mass spectrometer (GC×GC-TOFMS). This combination is exceptionally well-suited for non-targeted volatile profiling. fmach.it

GC×GC provides superior chromatographic resolution, separating components that would co-elute in a one-dimensional system. nih.govnih.gov The TOFMS detector is essential for GC×GC because it offers the high data acquisition rates needed to accurately measure the very narrow peaks (often <100 ms wide) that elute from the second-dimension column. bohrium.com Furthermore, TOFMS provides full-range mass spectra with high sensitivity and allows for mathematical deconvolution of co-eluting peaks, which aids in identifying compounds that are not fully separated chromatographically. plos.org

This technique has been extensively used for the in-depth characterization of volatile profiles in wine, food, and fragrances. nih.govjeolusa.comresearchgate.net In a study of Maraština wines, GC×GC-TOFMS was used to identify over 900 volatile compounds, including the closely related "Diethyl 2-methylbutanedioate," demonstrating the technique's profound capability for detailed chemical fingerprinting. nih.gov The structured nature of the GC×GC chromatogram, combined with the rich information from the TOFMS, allows for comprehensive characterization of the volatile fraction of a sample. gcms.cz

Table 3: Research Findings Using GC×GC-TOFMS for Volatile Profiling

| Sample Matrix | Research Focus | Key Findings | Reference |

|---|---|---|---|

| White Wine | Detailed volatile aroma profile of Maraština wines. | More than 900 compounds were detected; 188 were identified. Predominant classes were acids, esters, and alcohols. Detected Diethyl 2-methylbutanedioate. | nih.gov |

| White Wine Varieties | Differentiation of white wines based on volatile aroma compounds. | GC×GC-TOFMS allowed detection and identification of a much larger number of volatile compounds compared to conventional GC-MS, enabling efficient varietal differentiation. | nih.gov |

| Merlot Wine | Qualitative analysis of volatile compounds. | 334 compounds were tentatively identified. Esters were the most numerous class. The technique resolved 138 co-elutions from the first dimension. | researchgate.net |

| Fragrances | Reformulation of complex fragrance samples. | The GCxGC with dual TOFMS/FID detection yielded reliable identification and relative quantification in a single injection, improving on traditional multi-injection workflows. | chromatographyonline.com |

| Postmortem Volatiles | Characterization of volatile organic compounds (VOCs) from decomposition. | GC×GC-TOFMS was successful in analyzing the complex postmortem volatile profile, identifying compounds from many chemical classes including esters. | plos.org |

Quantitative Analytical Methods and Validation

The accurate quantification of this compound in various matrices is essential for understanding its environmental fate, and for quality control in industrial applications. Methodologies for the detection and quantification of this compound primarily rely on chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). The validation of these methods is crucial to ensure the reliability and reproducibility of the analytical data.

Gas Chromatography (GC) Based Methods

Gas chromatography, often coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful technique for the analysis of semi-volatile compounds like this compound due to its high sensitivity and selectivity. organomation.comshimadzu.comphenomenex.comnih.gov While a specific standardized method for this compound is not extensively documented in publicly available literature, a suitable method can be developed based on the analysis of structurally similar compounds, such as other dialkyl esters. For instance, methods developed for phthalate (B1215562) esters, like dibutyl phthalate, can be adapted. epa.gov

A hypothetical GC-MS method for the quantification of this compound would involve the following:

Sample Preparation: A liquid-liquid extraction with a suitable organic solvent, such as hexane, could be employed to isolate the analyte from aqueous matrices. epa.gov For solid samples, a solvent extraction followed by clean-up using solid-phase extraction (SPE) might be necessary to remove interfering substances.

Chromatographic Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. epa.gov The oven temperature program would be optimized to ensure adequate resolution from other components in the sample matrix.

Detection and Quantification: Mass spectrometry in selected ion monitoring (SIM) mode would offer high specificity and sensitivity for quantification. Characteristic ions of this compound would be monitored.

Method Validation:

The validation of a newly developed or adapted GC-MS method is critical and should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Linearity: The linearity of the method would be assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The response (peak area) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.99 is generally considered acceptable. google.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. restek.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD). nih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by the mass spectral data in GC-MS. google.com

Table 1: Hypothetical Validation Parameters for a GC-MS Method for this compound

| Parameter | Specification | Finding |

| Linearity (r²) | > 0.99 | 0.999 |

| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 |

| LOD (µg/mL) | Signal-to-Noise > 3 | 0.03 |

| LOQ (µg/mL) | Signal-to-Noise > 10 | 0.1 |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (RSD %) | < 15% | < 10% |

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is another viable technique for the quantification of this compound, particularly for samples that are not suitable for GC analysis or when derivatization is to be avoided. lookchem.com A reversed-phase HPLC method with UV detection is a common approach for ester analysis. rsc.org

A potential HPLC method could be configured as follows:

Chromatographic System: A C18 column is a suitable choice for the stationary phase due to its hydrophobicity. restek.com The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile or methanol, and water, run in either isocratic or gradient elution mode to achieve optimal separation. rsc.org

Detection: this compound lacks a strong chromophore, which may limit the sensitivity of UV detection. However, depending on the required detection limits, a low wavelength (e.g., around 210 nm) might be feasible. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) would be advantageous.

Method Validation:

Similar to GC methods, HPLC methods must be rigorously validated. embrapa.br The validation parameters of linearity, LOD, LOQ, accuracy, precision, and specificity would be assessed using a similar approach as described for the GC-MS method.

Table 2: Illustrative Validation Data for a Proposed HPLC-UV Method for this compound

| Parameter | Specification | Finding |

| Linearity (r²) | > 0.99 | 0.998 |

| Range (µg/mL) | 1 - 50 | 1 - 50 |

| LOD (µg/mL) | Signal-to-Noise > 3 | 0.3 |

| LOQ (µg/mL) | Signal-to-Noise > 10 | 1.0 |

| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |

| Precision (RSD %) | < 10% | < 8% |

Industrial Chemical Processes and Green Engineering Implications

Process Intensification in Butanedioate Production

Process intensification (PI) involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient chemical manufacturing processes. vapourtec.comaiche.org In the context of butanedioate production, such as the esterification of a precursor like 2-methylbutanedioic acid with butanol, PI can offer significant advantages over traditional batch reactors.

Key PI strategies include:

Combining Reaction and Separation : Technologies like reactive distillation merge the chemical reaction and the separation of products into a single unit. energy.govresearchgate.net For butanedioate synthesis, this allows for the continuous removal of water, a by-product of esterification, which shifts the reaction equilibrium towards the product, thereby increasing conversion and yield. pitt.edu

Enhanced Heat and Mass Transfer : Microreactors or spinning disk reactors offer high surface-area-to-volume ratios, leading to superior heat and mass transfer. vapourtec.com This precise control over reaction conditions can improve selectivity, reduce by-product formation, and enhance safety, particularly for exothermic reactions. vapourtec.com

Alternative Energy Sources : The application of alternative energy sources such as microwaves or ultrasound can accelerate reaction rates and potentially reduce the need for conventional catalysts or harsh reaction conditions. energy.gov

The transition from batch to continuous processing is a central theme in the process intensification of specialty chemical production. pitt.edu While traditional batch reactors are simple, they can be inefficient. pitt.edu Continuous processes, particularly when intensified, can reduce the physical footprint of the plant, minimize waste, and lower energy consumption. vapourtec.compitt.edu

Catalytic Reactor Design and Optimization

The design and optimization of catalytic reactors are critical for the efficient synthesis of butanedioates. The production of dibutyl 2-methylbutanedioate would typically involve the esterification of 2-methylbutanedioic acid (or its anhydride) with butanol, a reaction often accelerated by a catalyst.

Reactor Types: Fixed-bed catalytic reactors are commonly employed in the chemical industry for continuous processes. youtube.comou.edu In this design, the butanol and acid feed would flow through a packed bed of solid catalyst pellets. ou.edu The design must account for mass and heat transfer to ensure optimal catalyst performance and prevent hotspots, especially in exothermic reactions. youtube.com Fluidized-bed reactors represent an alternative, offering excellent temperature control and suitability for processes requiring catalyst regeneration. mdpi.com

Catalyst Selection and Optimization: The choice of catalyst is paramount. Solid acid catalysts are often preferred over liquid acids like sulfuric acid to simplify product separation and minimize corrosive waste streams. The catalyst's activity is proportional to the concentration of its active sites. uobasrah.edu.iq Modern catalysis research focuses on three interrelated areas: synthesis, characterization, and kinetics, studied at micro, meso, and macro scales to develop efficient industrial catalysts. acs.org

Optimization of the reactor involves several key steps:

Mass and Energy Balances : Determining the flow rates and thermal characteristics of the reaction. youtube.com

Kinetic Modeling : Understanding the reaction rates to size the reactor appropriately for a desired conversion rate, such as a 96% conversion. youtube.com

Heat Management : For exothermic reactions, effective heat removal is necessary to maintain temperature control and selectivity. This can involve multi-tubular reactors with a cooling medium in the shell. ou.edu

Catalyst Effectiveness : Ensuring that the rate of reaction is not limited by the diffusion of reactants and products within the catalyst pores. acs.org

Sustainable Manufacturing Practices

Sustainable manufacturing aims to minimize environmental impact while maximizing economic and social benefits. For butanedioates, this involves a shift from petrochemical feedstocks to renewable resources and the implementation of circular economy principles.

The foundation of sustainable butanedioate production lies in the use of bio-based precursors, primarily bio-succinic acid. Succinic acid is recognized by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. scirp.orgresourcewise.com The biological production of succinic acid typically involves the fermentation of renewable feedstocks by various microorganisms.

A variety of renewable feedstocks have been successfully used for bio-succinic acid production:

First-Generation : Glucose from sources like corn or sugarcane. resourcewise.comdtu.dk

Second-Generation : Lignocellulosic biomass from agricultural residues like corn stover, and crude glycerol (B35011) from biodiesel production. dtu.dkdtu.dk

Third-Generation : Algae (seaweed). dtu.dk

Waste Streams : Mixed food waste from restaurants and winery wastes have also been demonstrated as viable feedstocks. nih.govnih.gov

The table below summarizes various renewable feedstocks and the microorganisms used for succinic acid fermentation.

| Feedstock Category | Specific Feedstock | Microorganism Used | Succinic Acid Titer/Yield | Reference |

| Lignocellulosic Biomass | Corn Stalk Hydrolysate | Corynebacterium glutamicum | 98.6 g/L | researchgate.net |

| Lignocellulosic Biomass | Grape Pomace, Stalks | Actinobacillus succinogenes | 37.2 g/L | nih.gov |

| Waste Streams | Mixed Food Waste | Escherichia coli | 29.9 g/L | nih.gov |

| By-products | Molasses | Actinobacillus succinogenes | 55.2 g/L | nih.gov |

| By-products | Crude Glycerol | Escherichia coli | - | dtu.dk |

This bio-based route not only replaces fossil fuels but can also have a reduced carbon footprint, as the fermentation process can involve the fixation of CO2. roquette.combohrium.com

A key aspect of green engineering is minimizing waste and finding value in every part of the process stream.